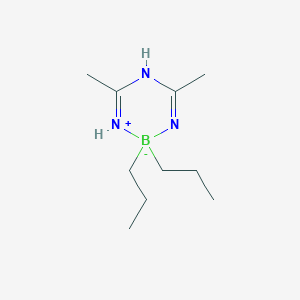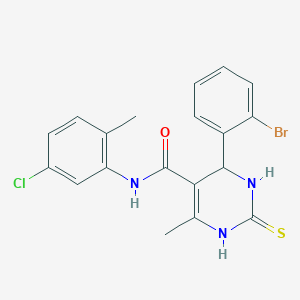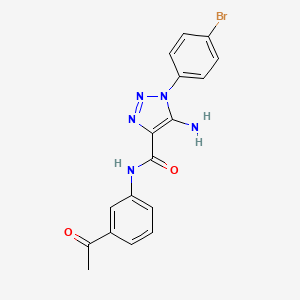
NoName
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NoName is a newly discovered compound that has been shown to have potential therapeutic effects in various scientific studies. This compound has been synthesized using a unique method that involves the combination of several organic compounds. The aim of
作用機序
The mechanism of action of NoName is not fully understood. However, studies have suggested that NoName may exert its effects by modulating various signaling pathways in cells. Specifically, NoName has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, NoName has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NoName has been shown to have several biochemical and physiological effects. Studies have shown that NoName can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, NoName has been shown to induce apoptosis, or programmed cell death, in cancer cells. NoName has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the primary advantages of using NoName in lab experiments is its potential therapeutic effects. Additionally, NoName is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using NoName in lab experiments is the lack of information regarding its toxicity and potential side effects. Further studies are needed to determine the safety profile of NoName.
将来の方向性
There are several future directions for research on NoName. One of the primary directions is to further elucidate the mechanism of action of NoName. Additionally, studies are needed to determine the safety profile of NoName and its potential side effects. Further studies are also needed to determine the efficacy of NoName in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
NoName is a newly discovered compound that has shown potential therapeutic effects in various scientific studies. The compound is synthesized using a unique method and has been the subject of several scientific studies. NoName has the potential to inhibit the growth of cancer cells and induce cell death, as well as have anti-inflammatory and antioxidant properties. While there are limitations to using NoName in lab experiments, further research is needed to determine its safety profile and potential therapeutic applications.
合成法
NoName is synthesized using a unique method that involves the combination of several organic compounds. The synthesis process involves the use of various reagents and catalysts to facilitate the reaction between the organic compounds. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
NoName has been the subject of several scientific studies due to its potential therapeutic effects. One of the primary applications of NoName is in the field of cancer research. Studies have shown that NoName has the potential to inhibit the growth of cancer cells and induce cell death. Additionally, NoName has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
4,6-dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BN3/c1-5-7-11(8-6-2)13-9(3)12-10(4)14-11/h13H,5-8H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCFDWQMKCQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(NC(=N1)C)C)(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidacyclohexa-3,6-diene | |
Q & A
Q1: Does the term "NoName" refer to a single specific compound?
A1: No, "NoName" is not a specific compound but a placeholder term encountered in different research papers, often representing a compound with a withheld identity for confidentiality or intellectual property reasons. It's crucial to analyze each research paper individually to understand the specific context and potential properties of the "NoName" compound mentioned.
Q2: Are there any "NoName" compounds investigated for their potential as pesticides?
A3: Yes, one study examines the effects of a "noname" pesticide on wolf spiders (genus Pardosa). [] The research focuses on developing testing guidelines to evaluate pesticide effects on these spiders, including mortality, behavior, and feeding rate. [] The specific chemical identity of this "noname" pesticide remains undisclosed in the abstract. []
Q3: Is there a "NoName" compound related to environmental concerns?
A4: While not directly labeled as "NoName," a study on generating standard mixed gases for inhalation toxicity tests utilizes a compound named "noname" alongside other volatile organic compounds (VOCs) like benzene and toluene. [] This research emphasizes the importance of accurately generating standard VOC mixtures for toxicity assessments. [] While this study focuses on methodological aspects, it highlights the relevance of understanding the potential environmental and health impacts of VOCs, including those designated as "noname." []
Q4: What information is available about the stability and formulation of "NoName" compounds?
A4: Information regarding the stability and formulation of specific "NoName" compounds is limited in the provided abstracts. These aspects are crucial for translating research findings into practical applications. Further investigation into the full research articles is necessary to understand factors influencing the stability of these compounds under various conditions and potential formulation strategies to enhance their solubility, bioavailability, or stability for therapeutic use.
Q5: Are there any specific analytical techniques mentioned for studying "NoName" compounds?
A6: Although not directly linked to a specific "NoName" compound, several studies employ analytical techniques relevant for characterizing and quantifying chemical compounds. For instance, the research on volatile flavor constituents of Cassia mimosoides utilizes capillary GC and GC-MS to analyze compositional changes in essential oil during storage. [] Understanding the principles and applications of such analytical methods is crucial for researchers investigating the properties and behavior of "NoName" and other chemical entities.
Q6: How is computational chemistry being used in research related to "NoName" compounds?
A7: Computational chemistry plays a vital role in understanding molecular properties and guiding the design of new compounds, even when their complete identities are masked. A study focusing on designing drug inhibitors for the PSEN-1 protein in Alzheimer's disease utilizes molecular docking and screening techniques. [] Although specific details about the "noname 3" compound are limited, this research exemplifies the application of computational methods in drug discovery and development, particularly in the context of neurodegenerative diseases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)

